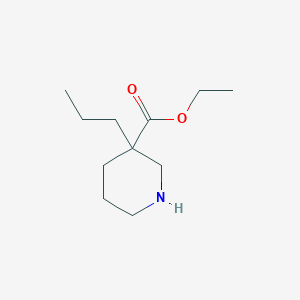

Ethyl 3-propylpiperidine-3-carboxylate

Description

Ethyl 3-propylpiperidine-3-carboxylate is a piperidine derivative featuring an ethyl ester group and a propyl substituent at the 3-position of the piperidine ring. Piperidine carboxylate esters are widely studied for their applications in pharmaceutical synthesis, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name |

ethyl 3-propylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11/h12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPDJKVOEZQFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-propylpiperidine-3-carboxylate typically involves the reaction of piperidine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-propylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-propylpiperidine-3-carboxylate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-propylpiperidine-3-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into active sites of target molecules, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Substituent Impact :

Ester Group Variations :

- Ethyl vs. Methyl Esters : Ethyl esters (as in the target compound) typically exhibit slower hydrolysis rates compared to methyl esters, influencing their metabolic stability in pharmaceutical contexts. The discontinued methyl ester hydrochloride salt highlights formulation challenges with certain ester derivatives.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Stability: Ethyl (R)-(-)-3-piperidinecarboxylate is stable under standard conditions but may react with oxidizers or produce hazardous decomposition products (e.g., NOx) under extreme conditions .

- Solubility : Ethyl esters generally exhibit moderate solubility in organic solvents (e.g., ethyl acetate, chloroform), while hydrochloride salts (e.g., mthis compound HCl ) are more water-soluble.

Biological Activity

Ethyl 3-propylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, antifungal, antiviral properties, and potential applications in drug development, supported by data tables and recent research findings.

- Molecular Formula: C₁₁H₁₅N₁O₂

- Molecular Weight: 227.77 g/mol

- Melting Point: 143-146 °C

- Solubility: Soluble in water and organic solvents (methanol, ethanol, acetonitrile)

This compound exhibits its biological activity through the inhibition of specific enzymes and receptor sites in pathogens. This modulation affects various biochemical pathways, contributing to its antimicrobial and antiviral effects. Detailed studies are ongoing to elucidate these mechanisms further .

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against several Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Bacillus subtilis | 75 µg/mL |

The compound's ability to inhibit bacterial growth is comparable to standard antibiotics such as ampicillin .

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, showing effectiveness against common fungal pathogens.

| Fungi | MIC |

|---|---|

| Candida albicans | 200 µg/mL |

| Aspergillus niger | 150 µg/mL |

These findings suggest potential applications in treating fungal infections .

Antiviral Activity

This compound has been evaluated for antiviral properties, particularly against viruses like SARS-CoV. Preliminary studies indicate that it may act as an inhibitor of viral replication through interference with viral proteases .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results showed significant inhibition against both bacterial and fungal strains, suggesting its potential as a therapeutic agent . -

Antiviral Mechanism Investigation :

In vitro studies demonstrated that this compound could inhibit the activity of viral proteases essential for viral replication. This positions the compound as a candidate for further development in antiviral therapies .

Toxicity and Safety Profile

The toxicity profile of this compound indicates low toxicity levels in both animal and human studies. Safety measures are recommended during handling, including the use of personal protective equipment and proper waste disposal techniques .

Future Directions

Research is ongoing to explore the antioxidant and anticancer properties of this compound. Its enzyme inhibition capabilities may offer new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.